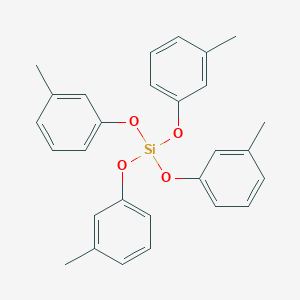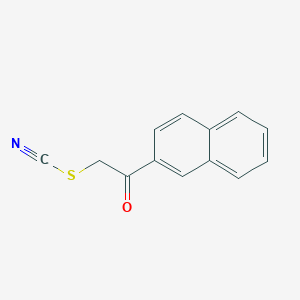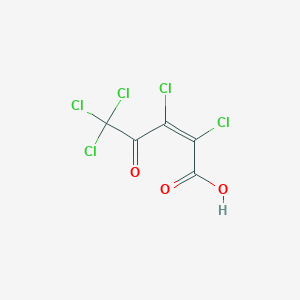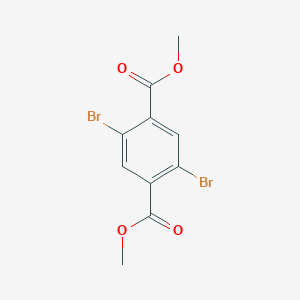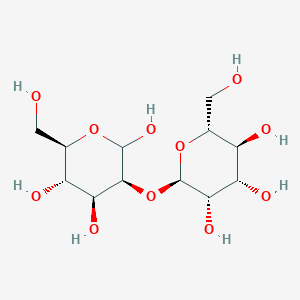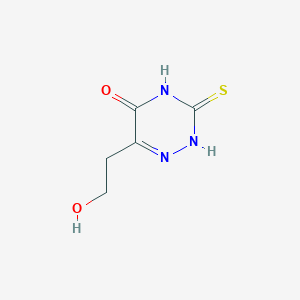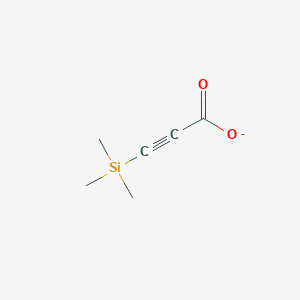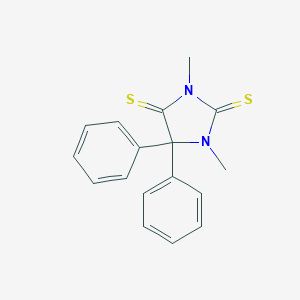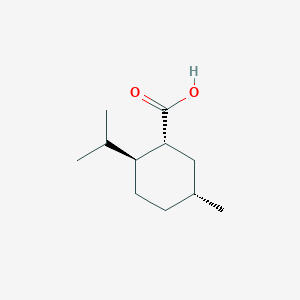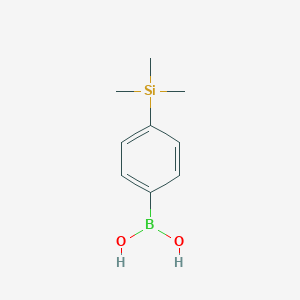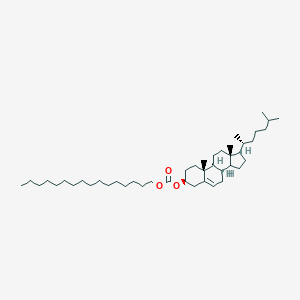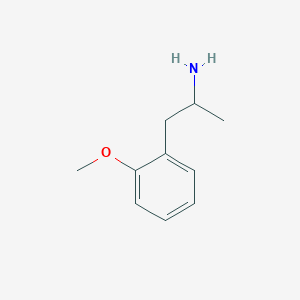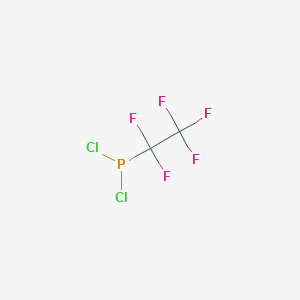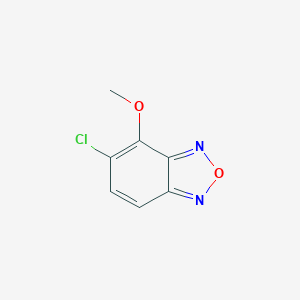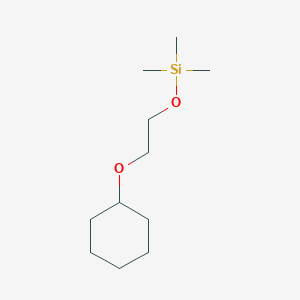
2-Cyclohexyloxyethoxy(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyloxyethoxy(trimethyl)silane, commonly known as CHTEMOS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CHTEMOS is a colorless, odorless, and transparent liquid that is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of CHTEMOS is not fully understood, but it is believed to interact with biological molecules such as proteins and lipids through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biomolecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that CHTEMOS has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential effects of CHTEMOS on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHTEMOS is its high reactivity and selectivity in organic reactions. CHTEMOS is also stable and easy to handle, making it a useful reagent in the laboratory. However, CHTEMOS can be expensive and difficult to obtain in large quantities, which limits its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on CHTEMOS. One area of interest is the development of new synthetic routes for CHTEMOS that are more efficient and cost-effective. Another area of research is the investigation of the potential use of CHTEMOS in drug delivery systems, particularly for the targeted delivery of drugs to specific tissues or cells. Additionally, the use of CHTEMOS as a coating for medical implants and devices is an area of interest for biomedical engineers.
Métodos De Síntesis
CHTEMOS is synthesized through a two-step process, which involves the reaction of cyclohexanol with ethylene oxide to form 2-cyclohexyloxyethanol, followed by the reaction of 2-cyclohexyloxyethanol with trimethylsilyl chloride to form CHTEMOS.
Aplicaciones Científicas De Investigación
CHTEMOS has been extensively researched for its potential applications in various fields such as materials science, organic synthesis, and biomedical engineering. In materials science, CHTEMOS has been used as a cross-linking agent for the preparation of silicone elastomers and coatings. In organic synthesis, CHTEMOS has been utilized as a protecting group for alcohols and a reagent for the preparation of cyclic ethers. In biomedical engineering, CHTEMOS has been investigated for its potential use as a drug delivery system and as a coating for medical implants.
Propiedades
Número CAS |
16654-73-2 |
|---|---|
Nombre del producto |
2-Cyclohexyloxyethoxy(trimethyl)silane |
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
2-cyclohexyloxyethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H24O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
Clave InChI |
WKFOFEYMJQRWJM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
SMILES canónico |
C[Si](C)(C)OCCOC1CCCCC1 |
Sinónimos |
[2-(Cyclohexyloxy)ethoxy]trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



